Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Overview
Description
Methyl 2-amino-5-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is also known by other names such as 4-Amino-2-methoxy-5-(methoxycarbonyl)phenol and 4-Hydroxy-5-methoxy-2-(methoxycarbonyl)aniline . This compound is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-hydroxy-4-methoxybenzoate can be synthesized through various methods. One common method involves the reaction of methyl 2-amino-4-hydroxy-5-methoxybenzoate with formamide and ammonium formate at 140°C for 4 hours . After cooling, water is added, and the precipitated product is filtered and dried .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted benzoates, quinones, and other derivatives that have applications in different fields .
Scientific Research Applications
Methyl 2-amino-5-hydroxy-4-methoxybenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-amino-5-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-amino-5-hydroxy-4-methoxybenzoate include:
- 2-Amino-5-methoxybenzoic acid
- 4-Hydroxy-5-methoxy-2-(methoxycarbonyl)aniline
- 5-Amino-2-hydroxy-4-(methoxycarbonyl)anisole
Uniqueness
This compound is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and methoxy groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCOPZZPGYOVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630882 | |
Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50413-44-0 | |
Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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